An In-depth Technical Guide to the Chemical Properties of 1-Chloro-2-methylpentane
An In-depth Technical Guide to the Chemical Properties of 1-Chloro-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-methylpentane is a halogenated alkane with the chemical formula C₆H₁₃Cl. As a primary alkyl chloride, its reactivity is of significant interest in organic synthesis, serving as a precursor for the introduction of the 2-methylpentyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characteristic reactions, and an analysis of its spectroscopic signatures. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the effective utilization of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-chloro-2-methylpentane are summarized in the tables below. These values are a combination of experimentally determined and computationally predicted data.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Cl | --INVALID-LINK-- |
| Molecular Weight | 120.62 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid (expected) | General knowledge |
| Boiling Point | 128 °C | Stenutz |
| Density | 0.875 g/cm³ (predicted) | --INVALID-LINK-- |
| Solubility in Water | 133.2 mg/L at 25 °C (estimated) | --INVALID-LINK-- |
| Flash Point | 25 °C (77 °F) | --INVALID-LINK-- |
| Refractive Index | 1.427 (predicted) | --INVALID-LINK-- |
Table 2: Spectroscopic Data (Predicted and Analogous Compounds)
| Spectrum | Key Features |
| ¹H NMR | Signals expected for CH₃, CH₂, and CH groups. The CH₂Cl protons would be the most downfield. |
| ¹³C NMR | Six distinct signals corresponding to the six carbon atoms. The carbon bonded to chlorine will be the most downfield. |
| FT-IR | Characteristic C-H stretching and bending vibrations. A prominent C-Cl stretching band is expected in the range of 600-800 cm⁻¹. |
| Mass Spec | Molecular ion peak (M+) and M+2 peak in a ~3:1 ratio, characteristic of a monochlorinated compound. Fragmentation will likely involve the loss of the chlorine atom and alkyl fragments. |
Experimental Protocols
Synthesis of 1-Chloro-2-methylpentane from 2-Methyl-1-pentanol
This protocol describes a common method for the preparation of primary alkyl chlorides from primary alcohols using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.
Materials:
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2-Methyl-1-pentanol
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Thionyl chloride (SOCl₂)
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Pyridine (optional, as a base)
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Anhydrous diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Separatory funnel
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Distillation apparatus
Procedure:
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In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
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Add 2-methyl-1-pentanol to the flask, dissolved in anhydrous diethyl ether.
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Cool the flask in an ice bath.
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Slowly add thionyl chloride from the dropping funnel to the stirred solution. An equimolar amount of pyridine can be added to neutralize the HCl generated.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
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Gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
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Cool the reaction mixture and slowly pour it over crushed ice to quench the excess thionyl chloride.
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Transfer the mixture to a separatory funnel and wash with cold water, followed by a saturated sodium bicarbonate solution to remove any remaining acid.
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filter to remove the drying agent and purify the crude 1-chloro-2-methylpentane by distillation.
Caption: A workflow diagram for the synthesis of 1-chloro-2-methylpentane.
Formation of a Grignard Reagent from 1-Chloro-2-methylpentane
This protocol outlines the preparation of (2-methylpentyl)magnesium chloride, a Grignard reagent, which is a powerful nucleophile in organic synthesis.
Materials:
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1-Chloro-2-methylpentane
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine crystal (as an initiator)
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Three-neck round-bottom flask
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Reflux condenser with a drying tube
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Dropping funnel
Procedure:
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Ensure all glassware is flame-dried to remove any traces of water.
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Place magnesium turnings in the three-neck flask.
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Assemble the apparatus in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
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Add a small crystal of iodine to the magnesium to activate the surface.
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Add a small amount of a solution of 1-chloro-2-methylpentane in anhydrous ether to the flask.
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Initiate the reaction by gentle warming or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
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Once the reaction has started, add the remaining 1-chloro-2-methylpentane solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
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The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.
Reactivity and Potential Signaling Pathways
As a primary alkyl halide, 1-chloro-2-methylpentane is a good substrate for Sₙ2 reactions. The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion.
There is no evidence in the scientific literature to suggest that 1-chloro-2-methylpentane is directly involved in any biological signaling pathways. Its primary utility in a drug development context would be as a synthetic building block.
Caption: Reactivity pathways of 1-chloro-2-methylpentane.
